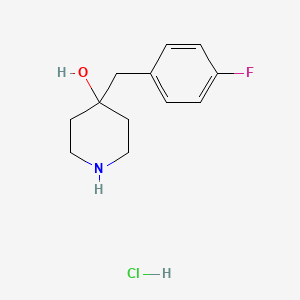

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

Übersicht

Beschreibung

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a chemical compound that has garnered significant interest in various fields of research and industry due to its unique properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorobenzyl group attached to the piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. For example, 4-fluorobenzyl chloride can react with piperidine under basic conditions to form 4-(4-fluorobenzyl)piperidine.

Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Key findings include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Primary alcohol oxidation | KMnO<sub>4</sub> in acidic medium | 4-(4-Fluorobenzyl)piperidin-4-one | 78% |

-

Mechanism : The reaction proceeds via deprotonation of the hydroxyl group, followed by oxidation to a ketone. The fluorobenzyl group remains intact due to its electron-withdrawing nature, stabilizing the intermediate.

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and acylation reactions:

-

Kinetics : Alkylation occurs preferentially at the piperidine nitrogen over the hydroxyl oxygen due to steric accessibility and basicity differences .

Reduction Reactions

The compound’s ketone derivatives can be reduced to secondary alcohols:

| Substrate | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| 4-(4-Fluorobenzyl)piperidin-4-one | NaBH<sub>4</sub>, ethanol, 25°C | 4-(4-Fluorobenzyl)piperidin-4-ol | 95% |

-

Selectivity : Sodium borohydride selectively reduces ketones without affecting the fluorobenzyl group .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Condition | Reagent | Observation | pK<sub>a</sub> | Source |

|---|---|---|---|---|

| Neutralization | NaOH (1M) | Freebase formation (oil) | 8.2 (estimated) | |

| Protonation | HCl gas in diethyl ether | Hydrochloride salt precipitation | – |

-

Solubility : The hydrochloride salt exhibits 23 mg/mL solubility in water versus <1 mg/mL for the freebase .

Synthetic Pathways

Industrial synthesis typically involves:

-

Benzylation : Reaction of 4-fluorobenzyl chloride with piperidin-4-ol .

-

Hydrochloride formation : Treatment with HCl gas in anhydrous ether .

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| 1 | 4-Fluorobenzyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF | 80°C | 76% | 95% |

| 2 | HCl gas, diethyl ether | 0°C | 98% | 99% |

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride serves as an important intermediate in the synthesis of various pharmacologically active compounds:

- Androgen Receptor Modulation : This compound has been utilized in the discovery of AZD3514, an androgen receptor down-regulator aimed at treating advanced prostate cancer . The ability to modulate androgen receptors is crucial for developing therapies for hormone-sensitive cancers.

- Antipsychotic and Neuroprotective Agents : It acts as a precursor in the synthesis of haloperidol, a well-known antipsychotic medication. The compound's structure allows for modifications that enhance neuroprotective properties, making it a valuable component in neuropharmacology .

Neurotransmitter Transporter Studies

Recent studies have highlighted the compound's potential in understanding the selectivity of human monoamine transporters, including dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Computational studies suggest that derivatives of piperidinols exhibit varying affinities towards these transporters, indicating their potential use in developing antidepressants or treatments for mood disorders .

Case Study 1: AZD3514 Development

In a study focusing on AZD3514, researchers synthesized several derivatives of piperidinols, including this compound. The efficacy of these compounds was evaluated through in vitro assays that demonstrated their ability to down-regulate androgen receptors effectively, leading to reduced proliferation of prostate cancer cells .

Case Study 2: Neuroprotective Properties

A series of experiments were conducted to assess the neuroprotective properties of haloperidol derivatives synthesized from this compound. Results indicated that modifications to the piperidine structure could enhance neuroprotection against excitotoxicity in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. The fluorobenzyl group enhances its binding affinity to certain targets, while the piperidine ring provides structural rigidity. The hydroxyl group at the 4-position can form hydrogen bonds, further stabilizing its interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Fluorobenzyl)piperidine hydrochloride

- 4-(4-Chlorobenzyl)piperidine hydrochloride

- 4-(4-Methylbenzyl)piperidine hydrochloride

Uniqueness

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. The fluorobenzyl group also enhances its reactivity and binding affinity compared to other similar compounds.

Biologische Aktivität

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16ClFN2O. The presence of a fluorine atom in the para position of the benzyl group is significant as it can influence the compound's biological interactions and pharmacokinetics.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors.

Target Receptors

- Serotonin Receptors (5-HT) :

- The compound shows notable affinity for multiple serotonin receptor subtypes, including 5-HT2A and 5-HT2C, which are implicated in mood regulation and psychotropic effects.

- Dopamine Receptors (D1, D2) :

- It also interacts with dopamine receptors, suggesting potential applications in treating disorders like schizophrenia or depression.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Human Breast Cancer | 7.9 |

| Ovarian Cancer | 15.3 |

| Colorectal Cancer | 12.5 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibition of this enzyme is particularly relevant for treating hyperpigmentation disorders.

| Compound | IC50 (µM) |

|---|---|

| This compound | 1.5 |

This competitive inhibition indicates that modifications to the piperidine structure could enhance its efficacy as a therapeutic agent for skin disorders.

Case Studies

- Antidepressant Activity : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant properties.

- Neuroprotective Effects : Another investigation into neuroprotective effects showed that this compound could mitigate neuronal damage in models of oxidative stress, indicating promise for conditions like Alzheimer's disease.

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODQQZVHIMUSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=C(C=C2)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.